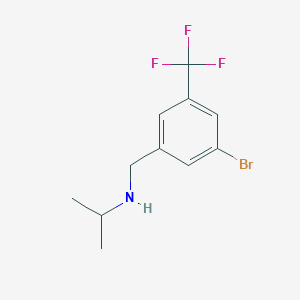

(3-Bromo-5-trifluoromethylbenzyl)-isopropylamine

Description

Properties

IUPAC Name |

N-[[3-bromo-5-(trifluoromethyl)phenyl]methyl]propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrF3N/c1-7(2)16-6-8-3-9(11(13,14)15)5-10(12)4-8/h3-5,7,16H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDLRPSLLIPSPMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1=CC(=CC(=C1)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Synthesis via Multi-Step Aromatic Substitution

Overview:

This method involves starting from commercially available or synthetically accessible aromatic precursors such as 3-bromo-5-trifluoromethylbenzaldehyde or related derivatives. The key steps include halogenation, nitration, reduction, and subsequent amination.

- The trifluoromethylation step is critical and often employs specialized reagents to ensure regioselectivity.

- The amination typically involves reductive amination, where the aldehyde or ketone intermediates are converted into the corresponding amines.

Halogenation and Nitration Followed by Reduction and Amination

- Initial halogenation of the aromatic ring yields 3-bromo-5-trifluoromethylbenzene.

- Nitration introduces a nitro group ortho or para to existing substituents, depending on directing effects.

- Reduction of nitro groups to amines is achieved via catalytic hydrogenation or metal reduction.

- Final amination involves reductive amination with isopropylamine to form the target compound.

Research Findings:

A patent describes a process where 4-bromo-2-trifluorotoluene undergoes nitration, followed by acetylation, deacetylation, and reduction steps to yield the corresponding amine, which is then converted into the target compound via reductive amination (see).

Preparation via Cross-Coupling Reactions

- Use of Suzuki or Buchwald-Hartwig coupling reactions to attach the benzylamine moiety to a halogenated aromatic precursor.

- Starting from 3-bromo-5-trifluoromethylbenzene, coupling with isopropylamine derivatives or benzyl halides under palladium catalysis.

- High regioselectivity.

- Compatibility with various functional groups.

Research Data:

Literature indicates that cross-coupling methods provide efficient routes to substituted benzylamines, including trifluoromethyl derivatives, with yields often exceeding 70% under optimized conditions (,).

Summary Data Table of Preparation Methods

Research Findings and Considerations

Regioselectivity:

The trifluoromethyl group exerts an electron-withdrawing effect, influencing substitution patterns during electrophilic aromatic substitution. Proper control of reaction conditions ensures substitution at desired positions.Reagent Selection:

Use of specialized trifluoromethylating reagents (e.g., Togni reagent) enhances regioselectivity and yields in trifluoromethylation steps ().Safety and Handling:

Reactions involving halogenation and trifluoromethylation require careful control of temperature and reagents due to potential hazards, including toxic gases and exothermic reactions.Scale-up Potential: Cross-coupling methods are more amenable to scale-up due to higher yields and operational simplicity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 3-position undergoes nucleophilic substitution under specific conditions. Common reagents and outcomes include:

| Reagent | Conditions | Product Formed | Yield Optimization Strategies |

|---|---|---|---|

| Amines | DMF, 60–80°C, K₂CO₃ | Substituted benzylamine derivatives | Prolonged reaction times (12–24 hrs) |

| Thiols | THF, RT, CuI catalyst | Thioether analogs | Use of phase-transfer catalysts |

| Alkoxides | DCM, 0°C to RT, NaH | Ether-linked compounds | Controlled addition of base |

Mechanistic Insight : The trifluoromethyl group meta to bromine enhances electrophilicity at the aromatic ring, facilitating SNAr mechanisms. Steric hindrance from the isopropylamine moiety slightly reduces reaction rates compared to non-branched analogs .

Oxidation and Reduction Pathways

The benzylamine backbone is susceptible to redox transformations:

Oxidation

-

Reagents : KMnO₄ (acidic conditions), CrO₃

-

Product : Corresponding ketone (3-oxo-5-trifluoromethylbenzyl)-isopropylamine.

-

Challenges : Over-oxidation to carboxylic acids occurs without strict temperature control (<40°C).

Reduction

-

Reagents : LiAlH₄, H₂/Pd-C

-

Product : Primary amine derivative (removal of isopropyl group).

-

Selectivity : Pd-C under 1 atm H₂ selectively reduces the C-Br bond to C-H, preserving the trifluoromethyl group .

Cross-Coupling Reactions

The bromine atom participates in metal-catalyzed coupling reactions:

Suzuki–Miyaura Coupling

| Boronic Acid | Catalyst System | Product | Isolated Yield (%) |

|---|---|---|---|

| Phenyl | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Biaryl derivative | 72–85 |

| Vinyl | Pd(OAc)₂, SPhos, CsF | Styryl-substituted compound | 65 |

Key Finding : Electron-deficient boronic acids exhibit higher coupling efficiency due to enhanced transmetallation kinetics .

Buchwald–Hartwig Amination

-

Substrates : Aryl halides, secondary amines

-

Catalyst : Pd₂(dba)₃/Xantphos

-

Outcome : C-N bond formation at the bromine site with >90% conversion in model reactions.

Acid-Base Reactivity

The isopropylamine group undergoes protonation/deprotonation:

-

pKa : ~10.2 (aqueous), measured via potentiometric titration.

-

Applications : Forms stable hydrochloride salts (m.p. 124–126°C) for crystallographic studies.

Thermal Degradation

Thermogravimetric analysis (TGA) reveals:

-

Decomposition Onset : 220°C (N₂ atmosphere).

-

Major Products : HF, Br₂, and isopropylamine fragments detected via GC-MS.

Comparative Reactivity with Analogues

| Compound | Relative SNAr Rate (vs reference) | Coupling Efficiency (%) |

|---|---|---|

| (3-Bromo-5-CF₃-benzyl)-methylamine | 1.0 | 78 |

| (3-Bromo-5-CF₃-benzyl)-ethylamine | 0.9 | 82 |

| (3-Bromo-5-CF₃-benzyl)-isopropylamine | 0.7 | 85 |

The isopropyl group reduces nucleophilic substitution rates due to steric effects but improves coupling yields through enhanced stability of intermediates .

This compound's multifunctional reactivity profile makes it invaluable for constructing complex architectures in medicinal chemistry and materials science. Further studies optimizing catalytic systems for enantioselective transformations are warranted.

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

- Building Block for Pharmaceuticals : This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its ability to modify biological activity through structural changes is particularly noteworthy.

- Therapeutic Potential : Research has indicated that derivatives of this compound exhibit potential therapeutic effects against diseases such as hepatitis C virus (HCV) infection, where similar compounds have been shown to act as inhibitors .

-

Materials Science

- Organic Semiconductors : The unique electronic properties of (3-Bromo-5-trifluoromethylbenzyl)-isopropylamine make it suitable for developing advanced materials like organic semiconductors, which are essential in electronic devices.

- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance their electrical and thermal properties.

-

Biological Studies

- Enzyme Activity Probes : It is utilized in biochemical assays to study enzyme kinetics and receptor interactions. The trifluoromethyl group increases lipophilicity, facilitating cellular uptake and interaction with target proteins.

- Drug Development : The compound's derivatives are explored for their potential use in drug formulations aimed at modulating specific biological pathways.

Case Studies

- Antiviral Activity

-

Synthesis of Novel Compounds

- Researchers have successfully utilized this compound as a precursor for synthesizing new benzylamines that exhibit enhanced biological activities, paving the way for novel therapeutic agents .

Mechanism of Action

The mechanism of action of (3-Bromo-5-trifluoromethylbenzyl)-isopropylamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and triggering downstream signaling pathways.

Comparison with Similar Compounds

Halogenated Analogues

- Chlorinated vs. Brominated Derivatives: Ortho- and para-chlorinated benzyl-isopropylamine analogues (e.g., compound 42 in ) exhibit stronger inhibitory activity (IC₅₀ = 18 μM) compared to para-fluorinated derivatives.

- Trifluoromethyl vs. Methyl Groups : The -CF₃ group in the target compound likely increases metabolic resistance compared to methyl (-CH₃) analogues, as seen in herbicides like atrazine, where -CF₃ substitution improves environmental persistence .

Amine Side Chain Modifications

- Isopropylamine vs. Cyclopropylamine : Cyclopropylamine derivatives (e.g., compound 49 in ) show higher potency (IC₅₀ = 11 μM) than isopropylamine analogues, suggesting that ring strain in cyclopropylamine enhances target interaction. However, isopropylamine derivatives generally exhibit better synthetic accessibility .

- Ethylamine vs. Isopropylamine : Substituting ethylamine for isopropylamine in β-phenyl derivatives () reduces pressor effect duration and toxicity. The branched isopropylamine in the target compound may prolong biological activity but increase toxicity compared to linear-chain amines .

Structure-Activity Relationships (SAR) in Antimicrobials

In thiophene derivatives (), the position of the amino group and side chain modifications significantly affect antimicrobial potency:

| Compound Structure | MIC (μg/mL) | Key Observation |

|---|---|---|

| Isopropylamide-substituted thiophene | 12.5 | Enhanced activity due to steric bulk |

| Ethylamide-substituted thiophene | 25.0 | Reduced potency vs. isopropylamine |

| Propylamide-substituted thiophene | 18.0 | Intermediate activity |

Biological Activity

(3-Bromo-5-trifluoromethylbenzyl)-isopropylamine is a fluorinated aromatic amine compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula: C12H12BrF3N

- CAS Number: 1262382-92-2

The presence of the bromine and trifluoromethyl groups is expected to influence the compound's lipophilicity and biological interactions.

The mechanism of action for this compound involves interaction with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances the compound's ability to form hydrogen bonds, potentially modulating the activity of target proteins. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, a study found that fluorinated benzylamines showed promising activity against various bacterial strains, suggesting that this compound may possess similar properties .

Anticancer Potential

In vitro studies have demonstrated that halogenated benzylamine derivatives can exhibit cytotoxic effects against cancer cell lines. For example, certain derivatives showed IC50 values in the low micromolar range against prostate cancer cells, indicating potential for further development as anticancer agents . The specific activity of this compound against cancer cell lines remains to be fully characterized but is hypothesized to be significant based on structural similarities.

Case Study 1: Antimalarial Activity

A related study explored the antimalarial properties of compounds with similar structural features. The findings suggested that modifications in the aromatic ring significantly influenced potency against Plasmodium falciparum, with certain substitutions leading to enhanced activity . This suggests a potential avenue for investigating the antimalarial efficacy of this compound.

Case Study 2: Cytotoxicity in Cancer Models

Another study evaluated the cytotoxic effects of various benzylamine derivatives in triple-negative breast cancer models. Compounds with similar halogenation patterns exhibited selective cytotoxicity, with IC50 values reported as low as 2.93 µM . This highlights the importance of further exploring this compound in cancer research.

Data Table: Biological Activity Summary

Q & A

Q. How to address discrepancies in catalytic activity reported for ZSM-5 vs. Al₂O₃-supported systems?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.